Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-
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Overview
Description
N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected by an ethanediamide linkage. This compound is known for its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide typically involves the reaction of 3-(trifluoromethyl)aniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The reaction mixture is then treated with a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to stabilize transition states through hydrogen bonding is also a key feature of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-phenyl-bis(trifluoromethanesulfonimide)
- N-[3,5-bis(trifluoromethyl)phenyl]-N’-(8a,9S)-10,11-dihydro-6-methoxy-9-cinchonanyl thiourea
Uniqueness
N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its ethanediamide linkage, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the ethanediamide group enhances the compound’s ability to participate in hydrogen bonding and increases its stability under various conditions.
Biological Activity
Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-, also known as bis(3-trifluoromethylphenyl)ethanediamide, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features two trifluoromethyl-substituted phenyl groups linked by an ethanediamide backbone. The presence of fluorine atoms significantly alters the electronic properties of the molecule, enhancing its lipophilicity and biological interactions. The molecular formula is C15H14F6N2O, with a molecular weight of approximately 338.28 g/mol.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. A study highlighted that similar trifluoromethyl-substituted compounds demonstrated effective inhibition against various bacterial strains, suggesting that Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- may possess comparable activity .
Anti-Inflammatory Effects
In vitro studies have shown that ethanediamides can inhibit the production of pro-inflammatory cytokines. For instance, compounds structurally related to Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- were tested for their ability to reduce nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in NO levels, suggesting potential anti-inflammatory properties .
The mechanism of action for Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- likely involves interaction with specific enzymes or receptors within biological systems. It is hypothesized that the compound may form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. This interaction could explain the observed antimicrobial and anti-inflammatory activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-:
- Antimicrobial Studies : A comparative analysis of various trifluoromethyl-containing compounds revealed that those with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The presence of trifluoromethyl groups was crucial for enhancing this activity .
- Inflammation Models : In a model using RAW264.7 macrophages, compounds analogous to Ethanediamide were shown to inhibit LPS-induced NO production effectively. This suggests a potential pathway for therapeutic applications in inflammatory diseases .
- Synthesis and Characterization : The synthesis of Ethanediamide derivatives has been reported using various methods, including microwave-assisted synthesis and conventional heating techniques. These methods allow for the efficient production of analogs for biological testing, highlighting the versatility of the compound in drug development contexts .
Comparative Analysis Table
Properties
CAS No. |
17738-89-5 |
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Molecular Formula |
C16H10F6N2O2 |
Molecular Weight |
376.25 g/mol |
IUPAC Name |
N,N'-bis[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)9-3-1-5-11(7-9)23-13(25)14(26)24-12-6-2-4-10(8-12)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
PTGSEDOEHBLQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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